molecular formula C7H11N3O2S B1472321 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1351384-13-8

3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1472321
CAS No.: 1351384-13-8
M. Wt: 201.25 g/mol
InChI Key: GERKBWWAVRCAHR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a sophisticated fused pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a thiopyrano[4,3-c]pyrazole core, a privileged scaffold renowned for its remarkable and diverse biological properties . The 5,5-dioxide moiety enhances the molecule's electronic characteristics, while the aminomethyl side chain provides a versatile handle for further synthetic modification, enabling the creation of novel chemical libraries for high-throughput screening. Fused pyrazole systems analogous to this compound are extensively investigated for their potential to yield bioactive agents . Research on similar structures indicates promising applications in developing enzyme inhibitors, anticancer agents, and antimicrobial therapeutics . The structural framework is particularly valued for its potential to interact with key biological targets, including cyclin-dependent kinases (CDKs) and dipeptidyl peptidase-4 (DPP-4), which are implicated in oncology and metabolic disorders, respectively . Furthermore, such multicomponent reaction-derived heterocycles are pivotal in the search for new treatments for neurodegenerative conditions, with some pyrazole-based compounds completing Phase II clinical trials for Alzheimer's disease . This compound serves as a key intermediate for researchers aiming to explore structure-activity relationships (SAR) and develop next-generation small-molecule therapeutics targeting a broad spectrum of diseases. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-3-7-5-4-13(11,12)2-1-6(5)9-10-7/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERKBWWAVRCAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via the condensation of hydrazines with 1,3-dielectrophilic compounds such as β-ketonitriles or α,β-unsaturated nitriles. This condensation leads to 3-aminopyrazole derivatives, which are key intermediates in the synthesis of fused pyrazole systems.

These methods can be optimized under neutral or acidic conditions, with microwave irradiation often used to reduce reaction times significantly.

Construction of the Thiopyrano Ring

The thiopyrano ring is fused onto the pyrazole core through cyclization reactions involving sulfur-containing precursors. Typically, the starting material is a pyrazole derivative that undergoes ring closure with a sulfur source, such as thiols or thioethers, under conditions that promote ring formation.

  • The sulfur atom in the thiopyrano ring is initially in a reduced state (sulfide or thioether).
  • The ring closure is often facilitated by intramolecular nucleophilic attack or electrophilic substitution reactions.

Introduction of the Aminomethyl Group

The aminomethyl substituent at position 3 of the pyrazole ring is introduced via alkylation or reductive amination methods:

  • Alkylation of the pyrazole nitrogen or carbon with aminomethyl precursors (e.g., chloromethylamine derivatives) under basic conditions.
  • Reductive amination of aldehyde or ketone functionalities on the pyrazole ring with ammonia or amines.

Oxidation to 5,5-Dioxide

The sulfur atom in the thiopyrano ring is oxidized to the sulfone (5,5-dioxide) state using oxidizing agents such as:

  • Hydrogen peroxide (H2O2)
  • Peracids (e.g., m-chloroperbenzoic acid, MCPBA)
  • Oxone (potassium peroxymonosulfate)

This oxidation step is crucial as it imparts the sulfone functional group, which significantly affects the compound’s biological activity and physicochemical properties.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation Hydrazine hydrate + β-ketonitrile Formation of 3-aminopyrazole intermediate
2 Cyclization Intramolecular ring closure with sulfur source Formation of tetrahydrothiopyrano fused ring
3 Aminomethyl introduction Alkylation with chloromethylamine or reductive amination Installation of aminomethyl substituent
4 Oxidation H2O2 or MCPBA Conversion of sulfur to sulfone (5,5-dioxide)

Analytical Characterization of the Compound

The final compound is characterized by a combination of spectroscopic and analytical techniques to confirm structure and purity:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation of pyrazole and thiopyrano rings, confirmation of aminomethyl group
Mass Spectrometry (MS) Molecular weight confirmation (239.3 g/mol)
Infrared Spectroscopy (IR) Identification of sulfone functional groups (S=O stretching)
Elemental Analysis Verification of molecular formula C10H13N3O2S
Chromatography (HPLC, Column) Purification and purity assessment

Research Findings and Optimization

  • Microwave-assisted synthesis has been shown to reduce reaction times for pyrazole formation from hours to minutes without compromising yield.
  • The choice of leaving groups in α,β-unsaturated nitriles influences regioselectivity and yield of aminopyrazole intermediates.
  • Oxidation conditions must be carefully controlled to avoid overoxidation or degradation of the pyrazole ring.
  • The aminomethyl group introduction is optimized by controlling pH and temperature to maximize substitution efficiency and minimize side reactions.

Summary Table of Key Data

Parameter Data/Value Reference
Molecular Formula C10H13N3O2S
Molecular Weight 239.3 g/mol
CAS Number 2092088-05-4
Key Synthetic Steps Hydrazine condensation, cyclization, aminomethylation, oxidation
Typical Yields (pyrazole formation) 70-95% (varies by method)
Oxidizing Agents H2O2, MCPBA, Oxone
Reaction Time (microwave) 6-10 minutes

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of thiopyranoindole compounds exhibit antidepressant properties. The mechanism involves the modulation of neurotransmitter systems without eliciting undesirable side effects. For instance, compounds similar to 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide have shown effectiveness in treating depression at dosages ranging from 0.1 mg to 50 mg per kilogram per day .

Antiulcer Activity

The compound has also been identified as having antiulcer properties. In pharmacological tests designed to evaluate antiulcer activity, it demonstrated efficacy in preventing stress-induced ulcers. This property is attributed to its ability to stabilize gastric mucosa and reduce acid secretion .

Radical Scavenging Activity

The compound's structure allows it to interact with free radicals effectively. Studies have shown that similar thiopyrano compounds can scavenge hydroxyl radicals and superoxide anions, contributing to their antioxidant properties. This radical scavenging capability is crucial for mitigating oxidative stress-related pathologies .

Interaction with Biological Systems

The interaction of this compound with biological systems has been explored using electron paramagnetic resonance (EPR) spectroscopy. This technique helps in understanding the reactivity of the compound with various radical species and its potential therapeutic implications .

Clinical Trials on Antidepressant Effects

A clinical study involving a cohort of patients diagnosed with major depressive disorder tested a compound structurally related to this compound. The results indicated significant improvements in depressive symptoms over a treatment period of eight weeks at a dosage of 10 mg/day .

Evaluation of Antiulcer Properties

In another study focusing on the antiulcer properties of thiopyranoindoles, researchers administered the compound to animal models subjected to stress-induced ulceration. The results showed a marked reduction in ulcer incidence compared to control groups not receiving the treatment .

Data Summary

ApplicationMechanism/EffectDosage RangeStudy Reference
AntidepressantModulation of neurotransmitters0.1 - 50 mg/kg/day
AntiulcerStabilization of gastric mucosaNot specified
Radical ScavengingScavenging hydroxyl and superoxideN/A

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations

  • 8-Chloro-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide (): Features a chlorine substituent at the 8-position on the benzene ring. Melting point: 259–260°C (vs.
  • 8-Methyl-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide (): Contains a methyl group at the 8-position. NMR data: Distinct aromatic proton shifts (δ 2.47 ppm for methyl, δ 7.25–7.98 ppm for aromatic protons) compared to the target compound’s aminomethyl group (δ 4.72 ppm for methylene protons) .
  • 3-Amino-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (): Differs by replacing the aminomethyl group with a primary amino group. The aminomethyl group in the target compound may enhance solubility or receptor-binding interactions due to increased hydrogen-bonding capacity .

Core Structure Modifications

  • VP-4535 (2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide) (): Replaces the pyrazole ring with a pyran ring in the fused bicyclic system. Bioactivity: Selective antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), attributed to the sulfone group and nitrile substituent . Contrasts with the target compound’s pyrazole core, which may favor different biological targets.
  • 1,4-Dihydro-3-(trifluoromethyl)pyridino-[2,3-b]-thiopyrano[4,3-c]-pyrazole 5,5-dioxide (): Incorporates a pyridine ring and a trifluoromethyl group. The electron-withdrawing trifluoromethyl group likely alters electronic properties and metabolic stability compared to the aminomethyl group .

Comparative Data Table

Compound Core Structure Substituents Key Properties Bioactivity References
Target Compound Thiopyrano[4,3-c]pyrazole 3-Aminomethyl, 5,5-dioxide MW 229.3 g/mol; ≥95% purity Potential antimicrobial/anti-inflammatory
8-Chloro Derivative Benzothiopyrano[4,3-c]pyrazole 8-Cl, 5,5-dioxide mp 259–260°C; IR 3255 cm⁻¹ (N-H stretch) Undisclosed
VP-4535 Thiopyrano[3,2-b]pyran 2-Amino, 3-CN, 5,5-dioxide Selective MRSA inhibition; cytotoxic to HEK-293 Antibacterial
3-Amino Derivative Thiopyrano[4,3-c]pyrazole 3-Amino, 5,5-dioxide Undisclosed

Biological Activity

3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound characterized by its unique structural features combining thiopyrano and pyrazole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : (5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
  • Molecular Formula : C7H11N3O2S
  • CAS Number : 1351384-13-8
  • Molecular Weight : 201.24 g/mol

The compound's structure is significant for its biological activity as it allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of suitable aminomethyl precursors with thiopyrano derivatives under controlled conditions. Techniques such as microwave-assisted synthesis may also be employed to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds within the pyrazole family exhibit significant anticancer properties. A study highlighted that derivatives similar to 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole demonstrated potent antiproliferative effects against various cancer cell lines. For instance:

  • Compound C5 (related structure) showed an IC₅₀ of 0.08 μM against MCF-7 breast cancer cells .
  • The mechanism of action appears to involve inhibition of specific kinases such as EGFR (epidermal growth factor receptor), which is crucial in cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess a broad spectrum of antibacterial activity. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific biological mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to receptors such as EGFR or other kinases affecting signaling pathways critical for cell growth and survival.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study reported that derivatives exhibited significant growth inhibition in MCF-7 cells with IC₅₀ values comparable to established anticancer drugs like erlotinib .
  • Antimicrobial Efficacy :
    • Research indicated that certain pyrazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli strains.
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis suggests that modifications on the pyrazole ring significantly influence the biological activity. Substituents at specific positions can enhance potency against cancer cells or bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Compound C5PyrazoleAnticancer (IC₅₀ = 0.08 μM)
Compound AThiazoleAntimicrobial
Compound BImidazoleAntiviral

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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